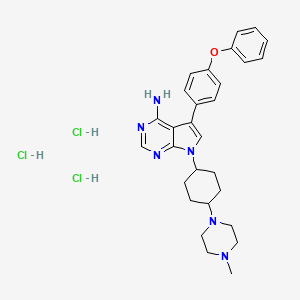
A 419259 trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A 419259 trihydrochloride is a potent inhibitor of Src family kinases . It has IC50 values of 9 nM, 3 nM, and 3 nM for Src, Lck, and Lyn, respectively . It is also known to induce apoptosis .
Molecular Structure Analysis
The empirical formula of A 419259 trihydrochloride is C29H34N6O with 3HCl . Its molecular weight is 592.00 . The SMILES string representation of its structure isCl.Cl.Cl.CN1CCN(CC1)[C@H]2CCC@@Hn3cc(-c4ccc(Oc5ccccc5)cc4)c6c(N)ncnc36 . Chemical Reactions Analysis
A 419259 trihydrochloride is known to inhibit Src family kinases . It suppresses proliferation and induces apoptosis in CML cell lines .Physical And Chemical Properties Analysis
A 419259 trihydrochloride is a white to beige powder . It is soluble in water at a concentration of 10 mg/mL, forming a clear solution . It should be stored at room temperature in a desiccated condition .Applications De Recherche Scientifique
Inhibition of Src Family Kinases
A 419259 trihydrochloride is a potent inhibitor of Src family kinases . The IC50 values for src, lck, blk, csk, fyn, and lyn range between 15 and 50 nM .
Suppression of Proliferation in CML Cell Lines
This compound has been shown to suppress proliferation and induce apoptosis in Chronic Myeloid Leukemia (CML) cell lines, including CD34+ .
Inhibition of Acute Myeloid Leukemia (AML) Stem Cell Proliferation
A 419259 trihydrochloride also inhibits acute myeloid leukemia (AML) stem cell proliferation both in vitro and in vivo .
Induction of Apoptosis in K-562 Cells
A 419259 trihydrochloride can induce concentration-dependent apoptosis in K-562 cells .
Reduction of AML Cells in Mice Xenograft Models
In the bone marrow and spleen of mice xenograft models, A 419259 trihydrochloride was observed to reduce the total number of acute myeloid leukemia cells .
Treatment of T-cell Dependent Processes
A 419259 trihydrochloride is an orally available inhibitor of lck with an IC50 value of 15 nM . Lck is a src family tyrosine kinase. Inhibition of this enzyme results in a prevention of T-cell activation and provides an application for treating T-cell dependent processes such as autoimmune and inflammatory diseases .
Mécanisme D'action
Target of Action
A 419259 trihydrochloride is a potent inhibitor of the Src family kinases (SFKs), with IC50 values of 9 nM, 3 nM, and 3 nM for Src, Lck, and Lyn, respectively . These kinases play crucial roles in cellular proliferation, survival, and differentiation .
Mode of Action
A 419259 trihydrochloride interacts with its targets (Src, Lck, and Lyn) by binding to their active sites, thereby inhibiting their kinase activity . This inhibition blocks the phosphorylation of downstream proteins, disrupting the signal transduction pathways that these kinases are involved in .
Biochemical Pathways
The primary biochemical pathways affected by A 419259 trihydrochloride are those regulated by Src, Lck, and Lyn. These pathways are involved in a variety of cellular processes, including cell growth, differentiation, and survival . By inhibiting these kinases, A 419259 trihydrochloride disrupts these pathways, leading to changes in cellular behavior .
Result of Action
The inhibition of Src, Lck, and Lyn by A 419259 trihydrochloride leads to a suppression of cellular proliferation and induction of apoptosis . It has been shown to suppress proliferation and induce apoptosis in chronic myeloid leukemia (CML) cell lines, including CD34+ cells . It also inhibits acute myeloid leukemia (AML) stem cell proliferation in vitro and in vivo .
Action Environment
The action of A 419259 trihydrochloride can be influenced by various environmental factors. It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N6O.3ClH/c1-33-15-17-34(18-16-33)22-9-11-23(12-10-22)35-19-26(27-28(30)31-20-32-29(27)35)21-7-13-25(14-8-21)36-24-5-3-2-4-6-24;;;/h2-8,13-14,19-20,22-23H,9-12,15-18H2,1H3,(H2,30,31,32);3*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRMEQIQFCUAMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(CC2)N3C=C(C4=C(N=CN=C43)N)C5=CC=C(C=C5)OC6=CC=CC=C6.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37Cl3N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



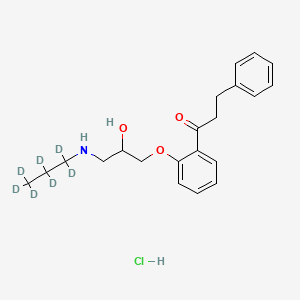




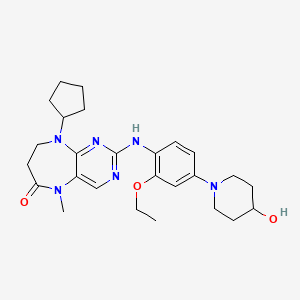
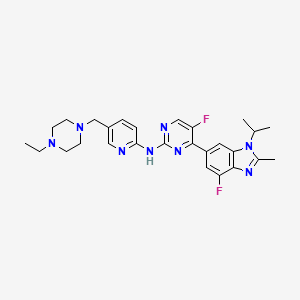
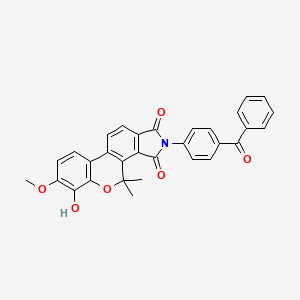
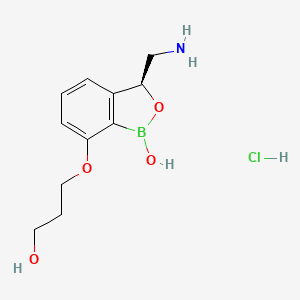
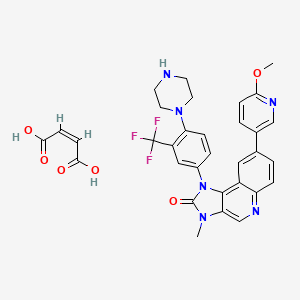
![(3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B560080.png)
![3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid](/img/structure/B560083.png)